molecular formula C11H11NOS B8600833 2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine CAS No. 61121-63-9

2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine

Cat. No. B8600833
CAS RN: 61121-63-9
M. Wt: 205.28 g/mol
InChI Key: FGGBBDUJQVMAKK-UHFFFAOYSA-N
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Description

2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61121-63-9

Product Name

2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine

InChI

InChI=1S/C11H11NOS/c1-9-11(5-7-13-9)14-8-10-4-2-3-6-12-10/h2-7H,8H2,1H3

InChI Key

FGGBBDUJQVMAKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 25 ml 3 neck round bottom flask equipped with magnetic stirrer, pot thermometer, Y tube, nitrogen inlet tube, reflux condenser and heating mantle is placed a solution of 0.54 g (0.01 moles) of sodium methoxide dissolved in 3 ml absolute methanol. The reaction mass is maintained at 25° -30° C and a solution of 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added to the reaction mass. While maintaining the reaction mass at 25° C, picolyl chloride hydrochloride (0.82 g; 0.005 moles) dissolved in 2 ml absolute methanol is added to the reaction mass. The reaction being exothermic, the reaction mass warms up to 42° C and a white solid precipitate forms. The reaction mass is then allowed to cool to 25° C (with stirring) over a period of 30 minutes. The reaction is then heated to reflux (60° - 65° C) under nitrogen and reflux is continued for a period of 1 hour. The reaction mass is cooled to 25° C. After remaining at room temperature for a period of 12 hours, 10 ml of water is added to the reaction mass with stirring, causing the reaction mass to now exist in two phases; an aqueous phase and an organic phase. The pH of the reaction mixture is 5. 7 ml of n-hexane is then added to the reaction mass with stirring and transferred to a separatory funnel. The aqueous layer is separated from the organic phase and extracted with 8 ml n-hexane after first diluting the aqueous phase with another 10 ml of water. The hexane extracts are combined, washed with 7 ml of saturated sodium chloride solution, dried over anhydrous sodium sulfate, gravity filtered, then concentrated on a rotary evaporator using water-aspirator vacuum.
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Name
3
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Type
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Reaction Step One
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10 mL
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Reaction Step Six
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7 mL
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Synthesis routes and methods II

Procedure details

The 3-furyl sulfides of our invention can also be prepared by reacting 3-furan thiols, e.g. 2-methyl-3-furan thiol with an appropriate aralkyl halide or nitrogen heterocyclic halide, or alkenyl halide or alkylthiolalkyl halide (e.g. bromide or chloride); (i) in the presence of a base such as an alkali metal alkoxide (e.g., sodium methoxide); (ii) at a temperature in the range of 15°-65° C; and (iii) in a suitable solvent, e.g., an anhydrous lower alkanol such as anhydrous methanol, ethanol or isopropanol. Thus, for example, alpha picolyl chloride hydrochloride, when reacted with 2-methyl-3-furan thiol in anhydrous methanol in the presence of sodium methoxide at a temperature of 24° C will yield (2-methyl-3-furyl)(2-pyridylmethyl) sulfide. Thus, as a further example, in a methanol solvent sodium methylate is reacted with 2-methyl-3-furan thiol to form the corresponding mercaptide which is, in turn, reacted with allyl bromide at reflux temperature and 1 atmosphere pressure thereby forming (allyl)(2-methyl-3-furyl) sulfide.
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Synthesis routes and methods III

Procedure details

The 3-furyl sulfides of our invention can also be prepared by reacting 3-furan thiols, e.g. 2-methyl-3-furan thiol with an α-picolyl halide (2-pyridyl-methyl halide) (e.g. a bromide or chloride); (i) in the presence of a base such as an alkali metal alkoxide (e.g., sodium methoxide); (ii) at a temperature in the range of 15°-65° C; and (iii) in a suitable solvent, e.g., an anhydrous lower alkanol such as anhydrous methanol, ethanol or isopropanol. Thus, for example, α-picolyl chloride hydrochloride, when reacted with 2-methyl-3-furan thiol in anhydrous methanol in the presence of sodium methoxide at a temperature of 24° C will yield (2-methyl-3-furyl) (2-pyridylmethyl) sulfide.
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